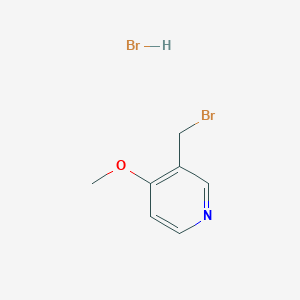

3-(Bromomethyl)-4-methoxypyridine hydrobromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-4-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-5-6(7)4-8;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPOLGPXHXEEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-17-6 | |

| Record name | Pyridine, 3-(bromomethyl)-4-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-4-methoxypyridine hydrobromide typically involves the bromination of 4-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions to achieve the desired bromomethylation.

Industrial Production Methods: For large-scale industrial production, the process may involve the use of hydrobromic acid (HBr) in combination with a brominating agent to ensure high yield and purity. The reaction mixture is typically heated under reflux, and the product is isolated through crystallization or distillation techniques.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

3-(Bromomethyl)-4-methoxypyridine hydrobromide serves as an essential building block for synthesizing various heterocyclic compounds. Its reactivity allows for several types of reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines and thiols.

- Oxidation : It can be oxidized to form pyridine N-oxides using agents like hydrogen peroxide.

- Reduction : The bromomethyl group can be reduced to form methyl derivatives using lithium aluminum hydride (LiAlH₄) .

Medicinal Chemistry

In pharmaceutical research, this compound is employed in developing drugs targeting neurological and inflammatory diseases. Its ability to modify biomolecules makes it valuable for studying enzyme mechanisms and drug interactions. For example, it has been used in synthesizing novel nucleolipid nanovectors aimed at enhancing drug delivery systems .

Biological Studies

The compound's unique structural features allow it to interact with biological systems effectively. Research has demonstrated its potential in modifying nucleic acids and studying cellular mechanisms. Its derivatives have been tested for antileishmanial activity, showcasing its relevance in parasitology and infectious disease research .

Case Study 1: Drug Development

A study focused on the synthesis of 3-(4-pyridylmethyl)-2',3'-di-O-oleyl-5'-O-(4,4'-dimethoxytriphenylmethyl)uridine utilized this compound as an intermediate. This work highlighted the compound's role in creating bio-compatible nanocarriers for drug delivery applications .

Case Study 2: Antiproliferative Activity

Research on the antiproliferative effects of various pyridine derivatives included testing compounds derived from this compound against Leishmania species. The findings indicated significant activity, suggesting its potential as a lead compound for developing new antileishmanial drugs .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-methoxypyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The methoxy group at the 4-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

- Substituent Positions :

- The target compound has a bromomethyl group at position 3 and methoxy at position 4 , distinguishing it from isomers like 4-(Bromomethyl)pyridine hydrobromide (bromomethyl at position 4) and 3-Bromo-5-methoxypyridine (bromo at 3, methoxy at 5) .

- Hydrobromide vs. Hydrochloride : Salts like 4-Bromo-3-methylpyridine hydrochloride differ in counterion, affecting solubility and stability .

Physical Properties

Biological Activity

3-(Bromomethyl)-4-methoxypyridine hydrobromide (CAS No. 1396762-17-6) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₇H₈Br₂N

- Molecular Weight : 239.05 g/mol

- Structure : The compound features a pyridine ring substituted with a bromomethyl group and a methoxy group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group is known to facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.

Biological Activities

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been investigated for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development .

- Antiviral Properties : Research has indicated that certain pyridine derivatives can act as antiviral agents by inhibiting viral entry into host cells. The down-modulation of CD4 proteins has been noted in related compounds, which may be relevant for HIV treatment strategies .

- Cytotoxic Effects : Preliminary studies have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

- In a study focusing on the synthesis and evaluation of various pyridine derivatives, compounds similar to this compound demonstrated significant cytotoxicity against melanoma cells. This was linked to their ability to generate ROS and activate apoptotic pathways .

- Another investigation explored the interaction of pyridine-based compounds with cellular receptors involved in immune response modulation. The findings suggested that these compounds could serve as immunomodulators, enhancing or inhibiting immune responses depending on their structure .

Comparative Analysis

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(bromomethyl)-4-methoxypyridine hydrobromide?

The compound can be synthesized via bromination of a methyl-substituted pyridine precursor. For example, bromination of 4-methoxy-3-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution with HBr/H₂O₂ in acetic acid . Key considerations include:

- Reagent stoichiometry : Excess brominating agents may lead to over-bromination.

- Temperature control : Radical bromination typically requires 60–80°C, while electrophilic methods may proceed at room temperature.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the hydrobromide salt .

Advanced: How can researchers resolve contradictions in reaction yields during bromomethyl functionalization of pyridine derivatives?

Discrepancies in yields often arise from competing side reactions (e.g., ring bromination or hydrolysis). To mitigate this:

- Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor bromomethylation over ring bromination.

- Protecting groups : Temporarily protect the methoxy group with a tert-butyldimethylsilyl (TBS) group to prevent demethylation under acidic conditions .

- Analytical validation : Monitor reaction progress via LC-MS or ¹H NMR to detect intermediates like 3-(bromomethyl)-4-methoxypyridine before salt formation .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First aid :

- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced: How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key applications include:

- Suzuki reactions : Coupling with arylboronic acids to generate biaryl derivatives. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C .

- Nucleophilic displacement : React with amines (e.g., benzylamine) in DMF at 60°C to form pyridylmethylamine derivatives. Monitor by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Basic: What analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm the bromomethyl signal at δ ~4.5 ppm (singlet, 2H) and methoxy group at δ ~3.9 ppm .

- Mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 264.93 (C₆H₇Br₂N⁺) .

- Elemental analysis : Validate Br content (~60.7% theoretical) via combustion analysis .

Advanced: What strategies address solubility challenges in biological assays?

The hydrobromide salt is hygroscopic and poorly soluble in nonpolar solvents. Solutions:

- Co-solvent systems : Use DMSO/water (≤10% DMSO) for in vitro studies.

- Salt metathesis : Convert to a more lipophilic salt (e.g., trifluoroacetate) via ion-exchange chromatography .

- Prodrug design : Modify the methoxy group to a phosphate ester for enhanced aqueous solubility .

Basic: How can researchers verify the absence of toxic impurities in synthesized batches?

- HPLC purity : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Acceptable purity ≥97% .

- Heavy metal screening : Inductively coupled plasma mass spectrometry (ICP-MS) to detect residual Pd or Br⁻ .

- Microbial testing : Perform USP <61> tests for bacterial endotoxins if used in cell-based assays .

Advanced: What mechanistic insights explain its role in photoinduced electron transfer studies?

The pyridine ring acts as an electron-deficient π-system, while the bromomethyl group stabilizes charge-transfer complexes. Applications include:

- Supramolecular chemistry : Coordinate with Ru(bpy)₃²⁺ to study luminescence quenching via Stern-Volmer analysis .

- Electrochemical studies : Cyclic voltammetry in acetonitrile reveals reversible redox peaks at E₁/₂ = −1.2 V vs. Ag/AgCl .

Basic: What are the stability profiles under varying pH conditions?

- Acidic conditions (pH < 3) : Rapid hydrolysis of the methoxy group to 4-hydroxypyridine.

- Neutral/basic conditions (pH 7–12) : Stable for ≥48 hours at 25°C. Store in amber vials to prevent photodegradation .

Advanced: How can computational modeling predict its reactivity in novel reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.